1-(2,4-Dimethoxy-benzyl)-piperazine hydrochloride
Overview
Description
“1-(2,4-Dimethoxy-benzyl)-piperazine hydrochloride” is a chemical compound. It is derived from 2,4-dimethoxybenzylamine . The compound is used in various chemical reactions and has several applications in the field of organic synthesis .
Synthesis Analysis
The synthesis of 2,4-dimethoxybenzylamine, a precursor to “1-(2,4-Dimethoxy-benzyl)-piperazine hydrochloride”, involves two steps: synthesis of 2,4-dimethoxybenzylchloride, and the addition of 2,4-dimethoxybenzylchloride, sodium iodide, and urotropine into a solvent for stirring and reaction .Chemical Reactions Analysis
The compound may participate in various chemical reactions. For instance, 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a widely used quinone that mediates hydride transfer reactions and shows three accessible oxidation states .Scientific Research Applications
Synthesis and Biological Applications
Improved Synthesis for Antihypertensive Drugs : An improved synthesis process for N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine, a key intermediate in the preparation of the antihypertensive drug Doxazosin, has been developed. This process, which involves reacting ethyl-2,3-dihydro-1,4-benzodioxin-2-carboxylate with piperazine, results in higher and more consistent yields, underscoring the importance of 1-(2,4-Dimethoxy-benzyl)-piperazine hydrochloride in pharmaceutical manufacturing (C. Ramesh, R. B. Reddy, & G. M. Reddy, 2006).
Antibacterial Activity of Terazosin Hydrochloride : Terazosin hydrochloride, an antihypertensive drug, is synthesized starting from 2-chloro-6, 7-dimethoxy–quinazoline-4-amine and n-benzyl piperazine. The antibacterial activity of its derivatives was assessed, showing potent activity against various bacteria, demonstrating the significant role of piperazine derivatives in antibacterial drug development (Anshul Kumar, Rajnish Kumar, & A. Mazumdar, 2021).
Novel Antibacterial Piperazines : 1,4-Disubstituted piperazines have shown potential as antibacterial agents against resistant strains of bacteria. These compounds are also used in drugs for Alzheimer’s disease, as analgesics, and in antipsychotic medications, highlighting the versatility of 1-(2,4-Dimethoxy-benzyl)-piperazine hydrochloride in medicinal chemistry (S. Shroff, S. K. Mishra, P. Mohanta, I. Baitharu, & A. K. Behera, 2022).
Pharmacological Research
Bradycardic Agents : A series of compounds with a piperazine moiety, synthesized for bradycardic activity, have shown promise in in vitro studies for heart-rate-reducing activity. This emphasizes the potential of 1-(2,4-Dimethoxy-benzyl)-piperazine hydrochloride in the development of cardiovascular drugs (H. Liang, Deng‐qing Zhang, Yun Yue, Zhe Shi, & S. Zhao, 2010).
HIV-1 Entry Inhibitors : Novel 1,4-disubstituted piperidine/piperazine derivatives have been synthesized and evaluated for their activity against HIV-1 infection. These compounds showed potent anti-HIV-1 activities, indicating the potential of piperazine derivatives in antiviral therapy (Mingxin Dong, Lu Lu, Haitao Li, Xiaohuan Wang, Hong Lu, Shibo Jiang, & Q. Dai, 2012).
properties
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]piperazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-16-12-4-3-11(13(9-12)17-2)10-15-7-5-14-6-8-15;/h3-4,9,14H,5-8,10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGVTZYLHRRXRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCNCC2)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662958 | |
Record name | 1-[(2,4-Dimethoxyphenyl)methyl]piperazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxy-benzyl)-piperazine hydrochloride | |
CAS RN |
1185292-95-8 | |
Record name | Piperazine, 1-[(2,4-dimethoxyphenyl)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185292-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(2,4-Dimethoxyphenyl)methyl]piperazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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